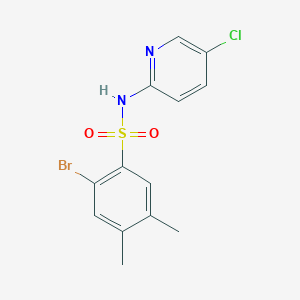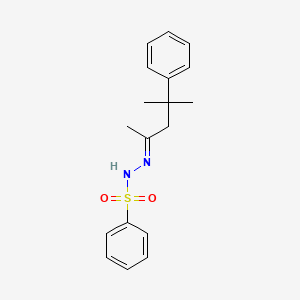![molecular formula C20H18ClNO3 B5438199 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5438199.png)
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 2-chloro-4,5-dimethoxyphenyl group and an 8-methoxy group, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinoline core or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce more saturated analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-(2,5-dimethoxyphenyl)ethanone
- 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
Uniqueness
Compared to similar compounds, 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline stands out due to its unique combination of functional groups and structural features
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-13-7-9-15(22-20(13)17)10-8-14-11-18(24-2)19(25-3)12-16(14)21/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERWQKYGLMSOT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-METHOXYPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5438122.png)
![2-chloro-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5438124.png)
![ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate](/img/structure/B5438143.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5438161.png)
![(2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B5438170.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5438188.png)
![1-(4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5438201.png)
![N-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5438204.png)
![2-[[5-(3-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide](/img/structure/B5438226.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5438229.png)

